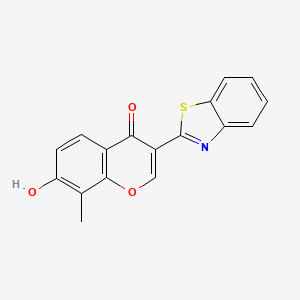
3-(1,3-Benzothiazol-2-yl)-7-Hydroxy-8-methylchromen-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chromenone structure, which imparts unique chemical and biological properties. Benzothiazole derivatives are known for their wide range of applications in medicinal chemistry, including their use as antimicrobial, anticancer, and anti-inflammatory agents .
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been studied for their interaction with various molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger . These targets play crucial roles in neurological functions, and their modulation can lead to significant biological effects.
Mode of Action
Benzothiazole derivatives have been known to exhibit good binding properties with epilepsy molecular targets . This suggests that the compound might interact with its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
Benzothiazole derivatives have been associated with the modulation of various biochemical pathways, including those involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .
Result of Action
Benzothiazole derivatives have been known to manifest profound antimicrobial activity . This suggests that the compound might have significant effects at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of ethanol as a solvent and a catalytic amount of glacial acetic acid to facilitate the reaction . The reaction mixture is usually stirred at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance reaction efficiency and yield . These methods not only reduce the reaction time but also minimize the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity or to synthesize new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, such as nitro groups, to amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amine-substituted compounds. Substitution reactions often result in halogenated benzothiazole derivatives with enhanced biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: This compound shares a similar benzothiazole core structure but differs in its biological activity and applications.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(triazolo[1,5-a]pyrimidin-7-yl)acetamide: Another benzothiazole derivative with distinct pharmacological properties.
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one apart from other similar compounds is its unique combination of a benzothiazole ring and a chromenone structure. This fusion imparts enhanced biological activity and a broader spectrum of applications in medicinal chemistry . Additionally, its ability to undergo various chemical modifications makes it a versatile compound for further research and development.
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c1-9-13(19)7-6-10-15(20)11(8-21-16(9)10)17-18-12-4-2-3-5-14(12)22-17/h2-8,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUHSLHZQMUHKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

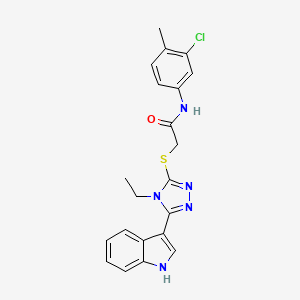
![6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2404192.png)


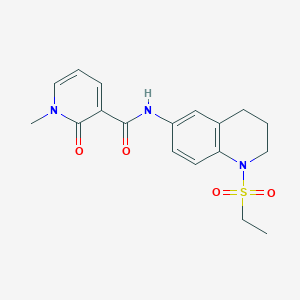
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)


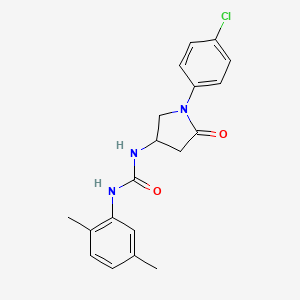
![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)
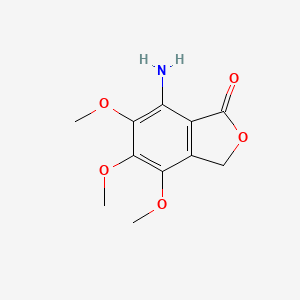
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)
